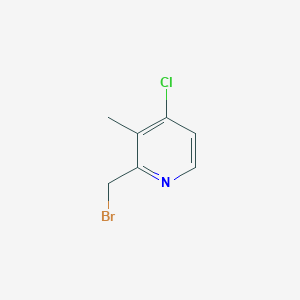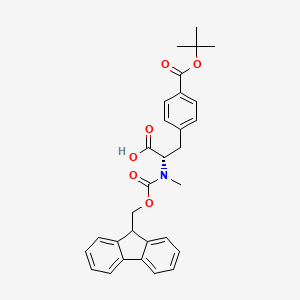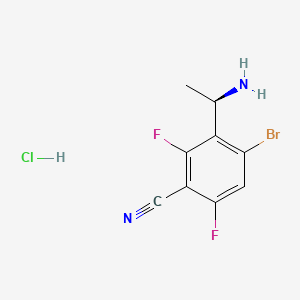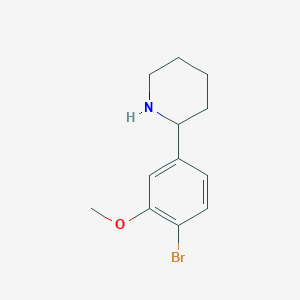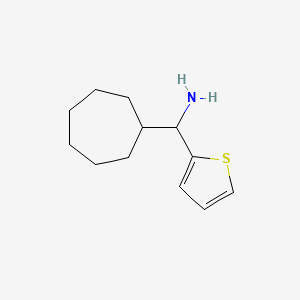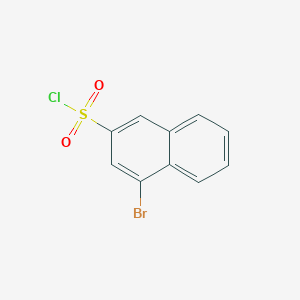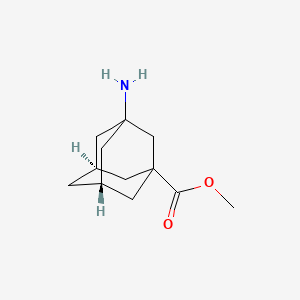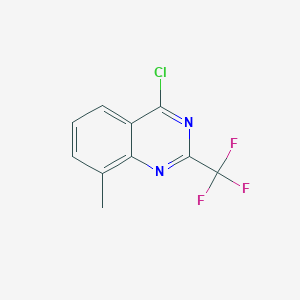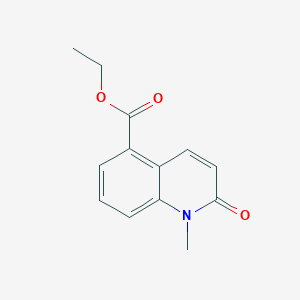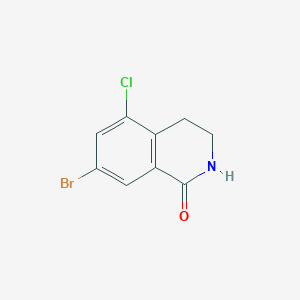
1-(5-Amino-2-(trifluoromethyl)pyridin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-2-(trifluoromethyl)pyridin-4-yl)ethanone is a chemical compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-amino-2-(trifluoromethyl)pyridine with ethanone under specific conditions . The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of advanced reactors and continuous flow systems can enhance the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-2-(trifluoromethyl)pyridin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperatures and pressures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce new functional groups to the pyridine ring.
Scientific Research Applications
1-(5-Amino-2-(trifluoromethyl)pyridin-4-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-(trifluoromethyl)pyridin-4-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
- 4-Amino-2-(trifluoromethyl)pyridine
- 5-Amino-2-(trifluoromethyl)pyridine
Comparison: 1-(5-Amino-2-(trifluoromethyl)pyridin-4-yl)ethanone is unique due to the presence of the ethanone group, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical behaviors and applications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C8H7F3N2O |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
1-[5-amino-2-(trifluoromethyl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C8H7F3N2O/c1-4(14)5-2-7(8(9,10)11)13-3-6(5)12/h2-3H,12H2,1H3 |
InChI Key |
ZSJFFTMIURYGMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


